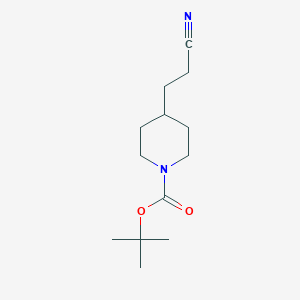

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms . Piperazine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate and similar compounds typically involves nucleophilic displacement reactions . For instance, one method involves the reaction of a bromoacetate with a secondary amine under basic conditions . The reaction is performed under mild conditions and the product is purified via column chromatography .Molecular Structure Analysis

The molecular structure of tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate can be confirmed by various spectroscopic studies such as FT-IR, 1H & 13C NMR, and LCMS . Single crystal X-ray diffraction analysis can provide further confirmation .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of Vandetanib , a medication used to treat certain types of cancer . The compound’s ability to undergo reactions such as acylation, sulfonation, and substitution makes it versatile for constructing complex molecular architectures found in many pharmaceuticals.

Pharmaceutical Testing and Reference Standards

In pharmaceutical research, this compound is often used as a reference standard to ensure the quality and consistency of drug formulations . Its well-defined structure and properties allow for accurate calibration of analytical instruments like NMR, HPLC, and LC-MS, which are crucial for drug testing and development.

PROTAC Development

The compound’s structure is beneficial in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation . Its tert-butyl group offers steric protection, while the piperidine ring can act as a linker or scaffold, contributing to the molecule’s three-dimensional conformation essential for PROTAC activity.

Organic Synthesis and Chemical Engineering

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate is a valuable reagent in organic synthesis, particularly in the construction of piperidine frameworks that are prevalent in many chemical compounds . Its cyanoethyl group is a versatile functional group that can be further modified or used in catalysis, making it a staple in chemical engineering processes.

Medicinal Chemistry Research

In medicinal chemistry, this compound is frequently explored for its potential in creating new therapeutic agents. Its structural features allow for the introduction of various substituents, enabling the design of molecules with desired biological activities . Researchers leverage its reactivity to develop novel compounds that can interact with biological targets.

Drug Development and Synthesis Pathways

This compound plays a significant role in the synthesis pathways of drugs, acting as an intermediate or precursor. It is particularly important in the synthesis of complex molecules where precise functional group placement is required for the drug’s efficacy . Its stability and reactivity under various conditions make it a reliable component in drug synthesis protocols.

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHKLYFOHPHRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

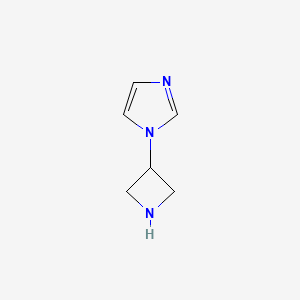

![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)